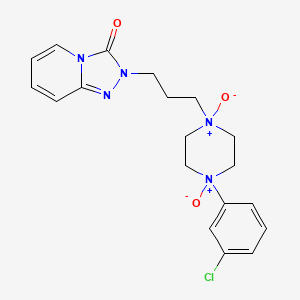
4a,25-Dihydroxy Vitamin D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4a,25-Dihydroxy Vitamin D3 is a biologically active form of Vitamin D3, which plays a crucial role in various physiological processes. It is a derivative of Vitamin D3, also known as cholecalciferol, and is involved in the regulation of calcium and phosphate metabolism in the body. This compound is essential for maintaining bone health and has been studied for its potential therapeutic applications in various diseases.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4a,25-Dihydroxy Vitamin D3 typically involves multiple hydroxylation steps. The primary precursor, Vitamin D3, undergoes hydroxylation at the 25th position in the liver to form 25-hydroxy Vitamin D3. This intermediate is then further hydroxylated at the 1-alpha position in the kidneys to produce 1,25-dihydroxy Vitamin D3. The specific hydroxylation at the 4a position can be achieved through chemical synthesis involving selective reagents and catalysts .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and immunoaffinity extraction. These methods ensure high purity and yield of the compound, making it suitable for pharmaceutical and research applications .
化学反応の分析
Types of Reactions: 4a,25-Dihydroxy Vitamin D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are common.
Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives of Vitamin D3, which can have different biological activities and therapeutic potentials.
科学的研究の応用
4a,25-Dihydroxy Vitamin D3 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Vitamin D metabolites.
Biology: Studied for its role in regulating gene expression and cellular differentiation.
Medicine: Investigated for its potential in treating diseases such as osteoporosis, cancer, and autoimmune disorders.
Industry: Utilized in the formulation of dietary supplements and fortified foods.
作用機序
The mechanism of action of 4a,25-Dihydroxy Vitamin D3 involves binding to the Vitamin D receptor (VDR) in the nucleus of target cells. This binding activates the receptor, leading to the transcription of various genes involved in calcium and phosphate homeostasis. The compound also influences other signaling pathways, including those related to cell proliferation, differentiation, and immune response .
類似化合物との比較
1,25-Dihydroxy Vitamin D3 (Calcitriol): The most active form of Vitamin D3, involved in calcium regulation.
25-Hydroxy Vitamin D3 (Calcifediol): A precursor to 1,25-dihydroxy Vitamin D3, used as a marker for Vitamin D status.
4-Hydroxy-1,25-Dihydroxy Vitamin D3: Another hydroxylated derivative with similar biological activities.
Uniqueness: 4a,25-Dihydroxy Vitamin D3 is unique due to its specific hydroxylation pattern, which may confer distinct biological properties and therapeutic potentials compared to other Vitamin D3 derivatives.
特性
分子式 |
C27H44O3 |
|---|---|
分子量 |
416.6 g/mol |
IUPAC名 |
(1S,2S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,2-diol |
InChI |
InChI=1S/C27H44O3/c1-18-10-15-24(28)25(29)21(18)12-11-20-9-7-17-27(5)22(13-14-23(20)27)19(2)8-6-16-26(3,4)30/h11-12,19,22-25,28-30H,1,6-10,13-17H2,2-5H3/b20-11+,21-12-/t19-,22-,23+,24+,25+,27-/m1/s1 |
InChIキー |
XJPACCVLRWWBGH-UENJXAMPSA-N |
異性体SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/[C@@H]([C@H](CCC3=C)O)O)C |
正規SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C(C(CCC3=C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dihydro-1,6-dimethyl-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B13439284.png)
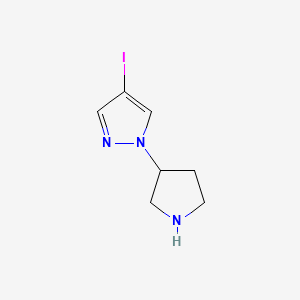
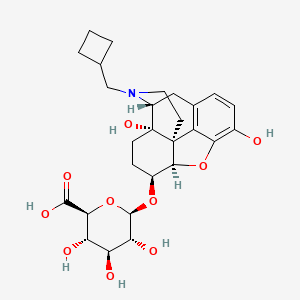
![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)


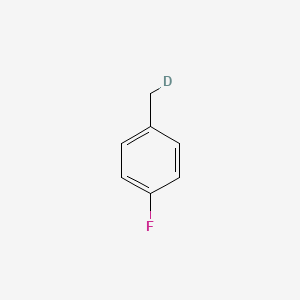
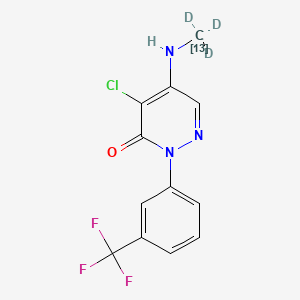
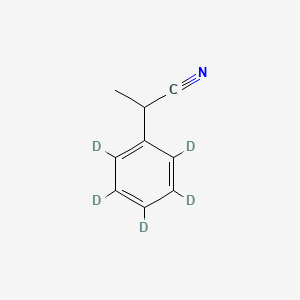
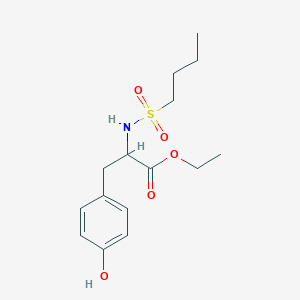
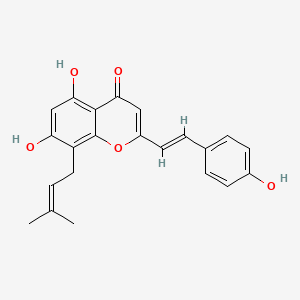
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)

